molecular formula C12H10ClN3O B13821823 4-chloro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

4-chloro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

Katalognummer: B13821823
Molekulargewicht: 247.68 g/mol
InChI-Schlüssel: FKKSWBBZJQVWNP-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is an organic compound with the molecular formula C12H10ClN3O. It is known for its unique structure, which includes a pyrrole ring and a benzohydrazide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-formylpyrrole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-N’-(1H-pyrrol-2-ylmethylidene)benzohydrazide
  • 4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazone
  • 4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazine

Uniqueness

4-chloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide stands out due to its specific structural features, such as the presence of both a pyrrole ring and a benzohydrazide moiety. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H10ClN3O

Molekulargewicht

247.68 g/mol

IUPAC-Name

4-chloro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H10ClN3O/c13-10-5-3-9(4-6-10)12(17)16-15-8-11-2-1-7-14-11/h1-8,14H,(H,16,17)/b15-8+

InChI-Schlüssel

FKKSWBBZJQVWNP-OVCLIPMQSA-N

Isomerische SMILES

C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.